N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Overview
Description
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide: is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound, often under basic conditions.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Final Assembly: The final compound is assembled by linking the intermediate products through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and benzamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industry
Dyes and Pigments: The aromatic structure of the compound makes it suitable for use in the synthesis of dyes and pigments.
Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental or clinical samples.
Mechanism of Action
The mechanism of action of N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and benzamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar chemical reactivity.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(4-hydroxyphenyl)benzamide share the benzamide group and have comparable biological activities.
Uniqueness
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the sulfanyl group linked to both the benzothiazole and benzamide moieties distinguishes it from simpler analogs and may enhance its interactions with molecular targets.
Properties
IUPAC Name |
N-[2-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-22(25(32)27-19-11-9-17(10-12-19)16(2)30)33-26-29-21-14-13-20(15-23(21)34-26)28-24(31)18-7-5-4-6-8-18/h4-15,22H,3H2,1-2H3,(H,27,32)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNQAZXUPHJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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